Product packaging for 1-(3-Methylphenyl)-2-propyn-1-ol(Cat. No.:CAS No. 29978-38-9)

1-(3-Methylphenyl)-2-propyn-1-ol

Cat. No.: B3340220
CAS No.: 29978-38-9
M. Wt: 146.19 g/mol
InChI Key: GHTICGMHEPKNMD-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-2-propyn-1-ol is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel SOS1 inhibitors. SOS1 (Son of Sevenless 1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in cellular signaling by activating RAS proteins. It catalyzes the conversion of RAS from an inactive GDP-bound state to an active GTP-bound state. The RAS gene is the most frequently mutated oncogene, present in approximately 30% of all cancers, making this signaling pathway a high-value target for therapeutic intervention . Inhibiting SOS1 has been shown to reduce the proliferation and survival of KRAS-mutated cancer cells, a finding supported by data indicating that SOS1 is crucial for KRAS mutations to initiate cancer . This propargylic alcohol derivative serves as a key synthetic intermediate or building block in the preparation of more complex bioactive molecules, such as quinazoline derivatives investigated for their SOS1 inhibitory activity . Its structural features, including the alkyne and alcohol functional groups, make it a versatile scaffold for chemical synthesis and exploration of structure-activity relationships (SAR). Researchers utilize this compound to probe the mechanisms of cancer cell signaling and to develop new antineoplastic agents aimed at disrupting the RAS/MAPK pathway. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B3340220 1-(3-Methylphenyl)-2-propyn-1-ol CAS No. 29978-38-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-10(11)9-6-4-5-8(2)7-9/h1,4-7,10-11H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTICGMHEPKNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 1 3 Methylphenyl 2 Propyn 1 Ol

Reactions Involving the Propargylic Hydroxyl Group

The hydroxyl (-OH) group, situated on a carbon adjacent to the alkyne, is known as a propargylic alcohol. This specific positioning dictates its reactivity, allowing for substitutions, oxidations, and derivatizations that are foundational to synthetic chemistry.

Nucleophilic substitution reactions at the propargylic carbon of 1-(3-Methylphenyl)-2-propyn-1-ol involve the replacement of the hydroxyl group by a nucleophile. masterorganicchemistry.comyoutube.com Since the hydroxyl group is inherently a poor leaving group, it must first be activated. This is typically achieved by protonation in an acidic medium to form a water molecule, which is an excellent leaving group, or by converting the alcohol into a sulfonate ester (such as a tosylate or mesylate), which is also a good leaving group. wikipedia.org

The reaction can proceed through either an SN1 or SN2 mechanism. libretexts.orgchemguide.co.uk

SN1 Mechanism: This pathway involves the formation of a secondary propargylic carbocation intermediate after the departure of the leaving group. chemguide.co.ukpressbooks.pub This carbocation is stabilized by resonance with the adjacent m-tolyl ring and the alkyne moiety. The nucleophile then attacks the planar carbocation, often resulting in a racemic mixture of products if the carbon is stereogenic.

SN2 Mechanism: This mechanism involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). wikipedia.orgchemguide.co.uk This pathway is more common when using less hindered, strong nucleophiles.

The table below illustrates potential nucleophilic substitution reactions for this compound.

Nucleophile (Nu⁻)Reagent ExampleProduct StructureProduct Name
Halide (e.g., Cl⁻)HCl or SOCl₂1-Chloro-1-(3-methylphenyl)-2-propyne
Azide (B81097) (N₃⁻)NaN₃1-Azido-1-(3-methylphenyl)-2-propyne
Cyanide (CN⁻)NaCN2-(3-Methylphenyl)-2-butynenitrile
Thiolate (RS⁻)R-SH / Base1-(Alkylthio)-1-(3-methylphenyl)-2-propyne

The secondary propargylic alcohol functionality of this compound can be oxidized to yield the corresponding α,β-alkynyl ketone, also known as a propargyl ketone or ynone. wikipedia.org This transformation is a key step in the synthesis of many complex organic molecules. Various oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and reaction conditions.

Commonly used oxidants include:

Manganese dioxide (MnO₂)

Pyridinium chlorochromate (PCC)

Dess-Martin periodinane (DMP)

Swern oxidation (using oxalyl chloride/DMSO)

The product of this oxidation is 1-(3-methylphenyl)prop-2-yn-1-one, a versatile intermediate for further synthetic manipulations.

Oxidizing AgentTypical Solvent(s)Product
Manganese Dioxide (MnO₂)Dichloromethane, Chloroform1-(3-methylphenyl)prop-2-yn-1-one
Pyridinium Chlorochromate (PCC)Dichloromethane1-(3-methylphenyl)prop-2-yn-1-one
Dess-Martin Periodinane (DMP)Dichloromethane1-(3-methylphenyl)prop-2-yn-1-one

The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or as intermediates for further reactions. researchgate.net

Esterification: Esters are typically formed by reacting the alcohol with a carboxylic acid or its derivative. researchgate.net

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst. researchgate.net

Acylation: Reaction with a more reactive acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

Steglich Esterification: A mild method using a carboxylic acid, dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

ReagentMethodProduct Name
Acetic AnhydrideAcylation1-(3-Methylphenyl)prop-2-yn-1-yl acetate (B1210297)
Benzoyl ChlorideAcylation1-(3-Methylphenyl)prop-2-yn-1-yl benzoate (B1203000)
Acetic Acid / H⁺Fischer Esterification1-(3-Methylphenyl)prop-2-yn-1-yl acetate

Etherification: The most common method for preparing ethers from alcohols is the Williamson ether synthesis. wikipedia.orglibretexts.org This SN2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide ion. youtube.com This alkoxide then displaces a halide from a primary alkyl halide to form the ether. vaia.com

BaseAlkyl HalideProduct Name
Sodium Hydride (NaH)Methyl Iodide (CH₃I)1-Methoxy-1-(3-methylphenyl)-2-propyne
Sodium Hydride (NaH)Ethyl Bromide (CH₃CH₂Br)1-Ethoxy-1-(3-methylphenyl)-2-propyne
Sodium Hydride (NaH)Benzyl Bromide (BnBr)1-(Benzyloxy)-1-(3-methylphenyl)-2-propyne

Transformations of the Carbon-Carbon Triple Bond

The terminal alkyne group is a hub of reactivity, readily participating in addition and cycloaddition reactions to construct more complex molecular frameworks.

Hydration: The addition of water across the triple bond, known as hydration, typically follows Markovnikov's rule. This reaction is often catalyzed by mercury(II) salts (e.g., HgSO₄) in aqueous acid. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. For a terminal alkyne like this compound, hydration yields a methyl ketone.

Reactants: this compound, H₂O

Catalyst: H₂SO₄, HgSO₄

Product: 1-Hydroxy-1-(3-methylphenyl)propan-2-one

Hydroamination: This reaction involves the addition of an N-H bond of an amine across the alkyne. It is a powerful method for synthesizing nitrogen-containing compounds like enamines and imines. The reaction often requires transition metal catalysts (e.g., gold, platinum, ruthenium) to proceed efficiently. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and reaction conditions.

AmineCatalyst TypePotential Product(s)
Aniline (B41778)Gold (Au) or Platinum (Pt) basedEnamine/Imine derived from aniline addition
Alkylamine (R-NH₂)Ruthenium (Ru) basedEnamine/Imine derived from alkylamine addition

The alkyne functional group is an excellent dipolarophile and dienophile, enabling it to participate in various cycloaddition reactions to form cyclic structures. wikipedia.org

[3+2] Cycloadditions and Click Chemistry: The most prominent example of a [3+2] cycloaddition involving a terminal alkyne is the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org The copper(I)-catalyzed variant of this reaction between an azide and a terminal alkyne (CuAAC) is the cornerstone of "click chemistry." organic-chemistry.orgnih.gov This reaction is exceptionally reliable, high-yielding, and tolerant of many other functional groups, making it a favored method for bioconjugation and materials science. precisepeg.comtu-dresden.de The reaction of this compound with an organic azide (R-N₃) specifically yields a 1,4-disubstituted 1,2,3-triazole.

Other 1,3-dipoles, such as nitrile oxides and nitrones, also react with the alkyne to produce five-membered heterocyclic rings like isoxazoles and isoxazolines, respectively. youtube.com

1,3-DipoleReagent ExampleCatalystRing System Formed
AzideBenzyl AzideCu(I) salt (e.g., CuSO₄/Sodium Ascorbate)1,2,3-Triazole
Nitrile OxideBenzonitrile OxideNone (Thermal)Isoxazole
NitroneC-Phenyl-N-methylnitroneNone (Thermal)Isoxazoline

[2+2] Cycloadditions: The [2+2] cycloaddition between an alkyne and an alkene to form a cyclobutene (B1205218) ring is a thermally forbidden process according to Woodward-Hoffmann rules and thus typically requires photochemical activation or transition metal catalysis. wikipedia.org While less common for simple alkynes, these reactions provide a direct route to four-membered ring systems.

Carbometallation and Related Additions

Carbometallation reactions involve the addition of an organometallic reagent across the carbon-carbon triple bond, leading to the formation of a new carbon-carbon and a carbon-metal bond. These reactions are highly valuable for the stereoselective synthesis of substituted alkenes.

Detailed research has shown that the carbometallation of propargylic alcohols can be catalyzed by various transition metals, with iron and copper being notable examples. In these reactions, the regioselectivity of the addition is often controlled by the directing effect of the hydroxyl group.

Iron-Catalyzed Carbomagnesiation: The iron-catalyzed addition of Grignard reagents (carbomagnesiation) to propargylic alcohols typically proceeds with high regio- and stereoselectivity. nih.govnih.gov For a secondary propargylic alcohol like this compound, the reaction with an alkyl or aryl Grignard reagent in the presence of an iron(III) salt, such as Fe(acac)₃, is expected to yield a trisubstituted allylic alcohol. nih.gov The addition generally occurs in a syn-fashion, with the incoming organic group and the magnesium halide adding to the same face of the alkyne. The regioselectivity often favors the addition of the organic group to the carbon atom distal to the hydroxyl group. nih.gov

Copper-Mediated Carbometallation: Copper(I) salts, like CuCl, can also mediate the carbometallation of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents. rsc.org These reactions are known for their high regio- and stereoselectivity, affording fully substituted allylic alcohols. rsc.org The hydroxyl group is believed to play a crucial role in directing the incoming nucleophile to the internal carbon of the alkyne through chelation with the copper catalyst, leading to the formation of a five-membered metallacyclic intermediate. rsc.org

Table 1: Representative Carbometallation Reactions of Propargylic Alcohols

Catalyst/MediatorOrganometallic ReagentSubstrate TypeMajor ProductRegioselectivityRef
Fe(acac)₃Alkyl/Aryl GrignardSecondary Propargylic AlcoholZ-Allylic AlcoholDistal Addition nih.gov
CuClAlkyl/Aryl Grignard3-Aryl-substituted Secondary Propargylic AlcoholFully Substituted Allylic AlcoholProximal Addition rsc.org
Pd₂(dba)₃/P(2-furyl)₃Diaryliodonium Salts / B₂(pin)₂Propargyl Alcoholtrans-Arylborated Allylic AlcoholDistal Addition nih.gov

Halogenation Reactions

The halogenation of propargylic alcohols can lead to a variety of products, including haloallenes, α-haloenones, and β-haloenones, depending on the reaction conditions and the halogenating agent used. rsc.orgnih.gov Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly employed for these transformations. rsc.orgresearchgate.net

The reaction of this compound with a halogenating agent can proceed through different pathways. Direct electrophilic addition of a halonium ion to the alkyne can lead to the formation of a halonium-bridged intermediate. rsc.org Subsequent rearrangement and/or nucleophilic attack determine the final product.

Formation of α-Haloenones: The reaction can be directed towards the formation of α-haloenones, which are α,β-unsaturated ketones bearing a halogen atom at the α-position. This transformation is essentially a halogenative Meyer-Schuster rearrangement. rsc.org The use of certain catalysts, such as gold complexes, can promote this pathway. nih.gov

Formation of β-Haloenones: Alternatively, β-haloenones can be formed, particularly when one or both of the substituents on the carbon bearing the hydroxyl group are aryl groups. nih.gov This outcome involves a 1,2-aryl shift in a key intermediate. nih.gov

Formation of Haloallenes: Under specific conditions, particularly with reagents like PBr₃ or a combination of NBS and triphenylphosphine, propargylic alcohols can be converted to the corresponding haloallenes. researchgate.net

Table 2: Potential Halogenation Products of this compound

ReagentPotential Product TypePlausible MechanismRef
NBS / H₂Oα-BromoenoneHalogenative Meyer-Schuster Rearrangement rsc.org
NCS / H₂Oα-ChloroenoneHalogenative Meyer-Schuster Rearrangement rsc.org
PBr₃BromoalleneSₙ2' type reaction researchgate.net
NBS / PPh₃BromoalleneAppel-type reaction followed by rearrangement researchgate.net
AuCl₃ / NISα,α-Diiodo-β-hydroxyketoneGold-catalyzed dihalohydration nih.gov

Rearrangement Reactions

Propargylic alcohols are prone to various rearrangement reactions, often catalyzed by acids or transition metals, leading to the formation of more stable conjugated systems.

Isomerization to Allenes and Other Conjugated Systems

The isomerization of propargylic alcohols can lead to the formation of allenes, which are compounds containing two cumulative double bonds. This transformation is a key step in several synthetic sequences. The propargyl-allenyl equilibrium is a fundamental concept in the chemistry of these compounds. mdpi.com

Ruthenium-catalyzed redox isomerization is an efficient method for the conversion of propargylic alcohols into α,β-unsaturated aldehydes or ketones (enones and enals). nih.govnih.gov In the case of a secondary propargylic alcohol like this compound, this isomerization would be expected to yield the corresponding α,β-unsaturated ketone. These reactions are often highly stereoselective, typically affording the trans or E-isomer of the enone. nih.gov

Propargyl-Allenyl Rearrangements

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com The reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift of the resulting water molecule to form an allenic carbocation, which is then trapped by water to give an enol that tautomerizes to the final carbonyl compound. wikipedia.org For this compound, this rearrangement would lead to the formation of 1-(3-methylphenyl)prop-1-en-3-one. Modern variations of this reaction utilize milder catalysts, such as rhenium or thionyl chloride, to improve yields and selectivities. nih.govacs.org

The propargyl-allenyl rearrangement can also be a key step in more complex transformations, where the initially formed allene (B1206475) undergoes further reactions in situ. mdpi.com The nature of the substituents on the propargylic alcohol can significantly influence the facility and outcome of these rearrangements. acs.org

Reactions Involving the Aromatic Moiety

The 3-methylphenyl group in this compound can undergo reactions typical of substituted benzenes, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (if applicable to specific derivatives)

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. youtube.comlibretexts.org

In this compound, the benzene ring is substituted with a methyl group and a 1-hydroxyprop-2-ynyl group.

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation. libretexts.org

1-Hydroxyprop-2-ynyl Group (-CH(OH)C≡CH): The propargyl alcohol substituent is expected to be a deactivating group. The sp-hybridized carbons of the alkyne are electron-withdrawing, and the hydroxyl group can also exert an inductive electron-withdrawing effect. Deactivating groups generally direct incoming electrophiles to the meta position relative to themselves. ncert.nic.in

Given the presence of both an activating and a deactivating group, the directing effects are additive. The powerful ortho, para-directing influence of the activating methyl group will dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the methyl group. The positions are C2, C4, and C6. The C4 and C6 positions are sterically less hindered than the C2 position, which is flanked by two substituents. The C5 position is meta to the methyl group and ortho to the deactivating group, making it less favorable.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration of this compound would be expected to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-substituted derivatives, with the 4- and 6-isomers likely predominating due to reduced steric hindrance.

Functionalization at the Methyl Group

The methyl group attached to the phenyl ring of this compound represents a key site for chemical modification. Its benzylic position makes it particularly susceptible to certain types of reactions, most notably free-radical halogenation. This allows for the introduction of new functional groups, paving the way for further synthetic transformations.

The most common and effective method for the selective halogenation of a benzylic methyl group is the Wohl-Ziegler reaction. mychemblog.com This reaction employs N-bromosuccinimide (NBS) as a source of bromine in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions (UV light). mychemblog.comchadsprep.com The reaction is typically carried out in a non-polar solvent, like carbon tetrachloride (CCl₄), to minimize competing ionic reactions. mychemblog.com

Using NBS for benzylic bromination is advantageous as it maintains a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution pathway over potential side reactions such as electrophilic addition to the alkyne or the aromatic ring. chadsprep.comyoutube.com The mechanism proceeds via a free-radical chain reaction initiated by the homolytic cleavage of the initiator. The resulting radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule (formed in situ from the reaction of HBr with NBS) to yield the brominated product and a new bromine radical, which continues the chain. mychemblog.comyoutube.com

In the context of this compound, this reaction would lead to the formation of 1-(3-(bromomethyl)phenyl)-2-propyn-1-ol. This product is a valuable intermediate, as the newly introduced bromomethyl group can readily participate in various nucleophilic substitution reactions, allowing for the attachment of a wide range of other functional groups.

While specific research detailing the functionalization of the methyl group on this compound is not extensively documented in publicly available literature, the principles of benzylic bromination are well-established. A plausible synthetic route based on these principles is outlined below.

Reaction Scheme for Benzylic Bromination:

Generated code

Table of Reaction Components and Products:

Role in ReactionCompound NameChemical Structure
Starting Material This compoundC₁₀H₁₀O
Reagent N-Bromosuccinimide (NBS)C₄H₄BrNO₂
Initiator Azobisisobutyronitrile (AIBN)C₈H₁₂N₄
Solvent Carbon TetrachlorideCCl₄
Product 1-(3-(Bromomethyl)phenyl)-2-propyn-1-olC₁₀H₉BrO
By-product SuccinimideC₄H₅NO₂

Further functionalization of the resulting 1-(3-(bromomethyl)phenyl)-2-propyn-1-ol could involve reactions such as oxidation of the bromomethyl group to an aldehyde or carboxylic acid, or its conversion to other functionalities through substitution reactions, thereby expanding the synthetic utility of the parent molecule.

Derivatization and Analog Synthesis from 1 3 Methylphenyl 2 Propyn 1 Ol

Synthesis of Substituted Propargyl Ethers and Esters

The hydroxyl group of 1-(3-methylphenyl)-2-propyn-1-ol is a prime site for derivatization to form ethers and esters. These reactions are typically straightforward and allow for the introduction of a wide variety of substituents, thereby modifying the steric and electronic properties of the parent molecule.

Propargyl ethers can be synthesized under basic conditions, commonly through a Williamson ether synthesis. In this method, the alcohol is deprotonated with a base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide to yield the corresponding ether. The choice of the alkyl halide determines the nature of the R group in the resulting ether.

Propargyl esters are typically prepared through the reaction of the alcohol with a carboxylic acid or its more reactive derivative, such as an acyl chloride or anhydride. The esterification is often catalyzed by an acid or a coupling agent. For instance, the reaction with benzoyl chloride in the presence of a base like triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can produce the corresponding benzoate (B1203000) ester in high yield. mdpi.com

The table below illustrates the types of propargyl ethers and esters that can be synthesized from this compound, along with representative reactants.

Derivative TypeReactantResulting Derivative
EtherMethyl Iodide1-(3-Methylphenyl)-1-methoxy-2-propyne
EtherBenzyl Bromide1-(3-Methylphenyl)-1-(benzyloxy)-2-propyne
EsterAcetic Anhydride1-(3-Methylphenyl)prop-2-yn-1-yl acetate (B1210297)
EsterBenzoyl Chloride1-(3-Methylphenyl)prop-2-yn-1-yl benzoate

Formation of Nitrogen-Containing Derivatives (e.g., Amines, Oximes)

The introduction of nitrogen-containing functional groups, such as amines and oximes, into the this compound scaffold opens up new avenues for creating compounds with diverse properties.

Propargylamines are a particularly important class of compounds and can be synthesized through various methods. A common approach is the A³ coupling (aldehyde-alkyne-amine) reaction. nih.govnih.gov In the context of this compound, this would involve a three-component reaction with an aldehyde and a primary or secondary amine, typically catalyzed by a metal such as copper or ruthenium. nih.gov

Oximes are generally formed from the reaction of a carbonyl compound with hydroxylamine (B1172632). To synthesize an oxime derivative from this compound, the alcohol can first be rearranged to an α,β-unsaturated aldehyde. This is achieved through the Meyer-Schuster rearrangement, which is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols. nih.govacs.org The resulting 3-(3-methylphenyl)propenal can then be reacted with hydroxylamine hydrochloride to yield the corresponding oxime. nih.govorganic-chemistry.orgnih.govorgsyn.org

The following table presents examples of nitrogen-containing derivatives that can be synthesized from this compound or its immediate downstream products.

Derivative TypeSynthetic ApproachIntermediateResulting Derivative
Propargylamine (B41283)A³ CouplingNot ApplicableN-Alkyl/Aryl-1-(3-methylphenyl)prop-2-yn-1-amine
OximeMeyer-Schuster Rearrangement followed by Oximation3-(3-Methylphenyl)propenal3-(3-Methylphenyl)propenal oxime

Construction of Heterocyclic Systems utilizing the Propargyl Alcohol Scaffold

The reactive alkyne functionality of this compound serves as a versatile building block for the construction of various heterocyclic systems. These reactions often proceed through cycloaddition or cycloisomerization pathways.

Furans: Substituted furans can be synthesized from propargylic alcohols through reactions with 1,3-dicarbonyl compounds, often catalyzed by transition metals like iron(III) chloride. researchgate.net This process involves a tandem propargylation-cycloisomerization reaction.

Pyrazoles: The synthesis of pyrazoles can be achieved by the reaction of 1,3-dicarbonyl compounds with hydrazine. youtube.comnih.gov A 1,3-diketone precursor can be potentially synthesized from this compound via hydration of the alkyne to a ketone, followed by further functionalization. Alternatively, direct cycloaddition reactions of the alkyne with diazo compounds can also yield pyrazole (B372694) derivatives.

Isoxazoles: Isoxazoles can be prepared via the 1,3-dipolar cycloaddition of nitrile oxides with the alkyne of this compound. mdpi.comorganic-chemistry.orgnih.gov Another route involves the gold-catalyzed cycloisomerization of α,β-acetylenic oximes, which can be derived from the corresponding propargylamines. organic-chemistry.org

The table below showcases some of the heterocyclic systems that can be constructed using this compound as a key starting material.

HeterocycleGeneral MethodKey Reagents
FuranTandem propargylation-cycloisomerization1,3-Dicarbonyl compound, FeCl₃
PyrazoleCyclocondensationHydrazine, 1,3-Diketone precursor
Isoxazole1,3-Dipolar CycloadditionNitrile Oxide

Development of Optically Active Derivatives and Enantiomeric Resolution Strategies

Since this compound is a chiral molecule, the development of methods to obtain enantiomerically pure forms is of significant interest. Enantiomeric resolution is a common strategy to separate the two enantiomers of a racemic mixture.

A highly effective method for the resolution of chiral alcohols is lipase-catalyzed kinetic resolution. mdpi.comnih.govnih.gov This enzymatic method relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase (B570770). For example, a lipase such as Candida antarctica lipase B (CALB) can selectively acylate one enantiomer of this compound, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated.

The efficiency of the resolution is often described by the enantiomeric excess (ee) of the product and the substrate, and the enantiomeric ratio (E).

The following table illustrates the principle of lipase-catalyzed kinetic resolution of racemic this compound.

EnantiomerReactionProductEnantiomeric Excess (ee)
(R)-1-(3-Methylphenyl)-2-propyn-1-olAcylation with vinyl acetate (catalyzed by lipase)(R)-1-(3-Methylphenyl)prop-2-yn-1-yl acetate>99% (product)
(S)-1-(3-Methylphenyl)-2-propyn-1-olUnreacted(S)-1-(3-Methylphenyl)-2-propyn-1-olHigh (substrate)

Catalytic Applications of 1 3 Methylphenyl 2 Propyn 1 Ol Derivatives

As Ligands or Precursors for Catalytic Systems

While direct studies on 1-(3-Methylphenyl)-2-propyn-1-ol as a ligand precursor are not extensively documented, research on structurally similar arylpropargyl alcohols provides significant insights into their potential applications. These compounds serve as valuable precursors for the in-situ formation of catalytically active species, particularly with transition metals like ruthenium.

For instance, derivatives of 1,1-diphenyl-2-propyn-1-ol (B1359810) and 1-(3,5-dimethoxyphenyl)-2-propyn-1-ol have been successfully employed in the synthesis of ruthenium indenylidene complexes. rsc.org These complexes are well-known catalysts for olefin metathesis reactions. The general approach involves the acid-catalyzed reaction of the propargylic alcohol with a ruthenium precursor, such as RuCl2(PPh3)3. This reaction leads to the formation of an allenylidene intermediate, which then rearranges to the stable indenylidene catalyst. rsc.org

The reaction conditions for the formation of these catalysts are crucial. Typically, the reaction is carried out in a high-boiling solvent like dioxane at elevated temperatures (e.g., 90 °C) in the presence of an acid. rsc.org The electronic and steric properties of the substituents on the phenyl ring of the propargyl alcohol can influence the stability and reactivity of the resulting catalyst.

Precursor CompoundCatalyst FormedApplication
1,1-Diphenyl-2-propyn-1-ol derivativesRuthenium Indenylidene ComplexesOlefin Metathesis
1-(3,5-Dimethoxyphenyl)-2-propyn-1-olRuthenium Indenylidene ComplexesOlefin Metathesis

Role in Stereoselective and Asymmetric Synthesis

The chiral nature of this compound, when synthesized in an enantiomerically pure form, makes its derivatives valuable in stereoselective and asymmetric synthesis. While specific examples for the 3-methylphenyl derivative are limited, the broader class of chiral propargylic alcohols is widely used.

The catalytic enantioselective addition of terminal alkynes to aldehydes is a common method to produce chiral propargylic alcohols like 1,3-diphenyl-2-propyn-1-ol. This is often achieved using chiral ligands such as BINOL derivatives in conjunction with metal catalysts. The resulting chiral propargylic alcohols can then be used as starting materials or intermediates in the synthesis of other complex chiral molecules.

Furthermore, the hydroxyl group of these alcohols can direct the stereochemical outcome of subsequent reactions. For example, in gold-catalyzed hydroamination reactions of propargylic alcohols, the alcohol moiety plays a crucial role in accelerating the reaction and controlling the regioselectivity. ucl.ac.uk The resulting 3-hydroxyimines can be stereoselectively reduced to form syn-1,3-aminoalcohols. ucl.ac.uk

Reaction TypeCatalyst SystemProductStereoselectivity
Enantioselective Alkynylation of AldehydesChiral Ligands (e.g., BINOL) + Metal CatalystChiral Propargylic AlcoholsHigh enantiomeric excess
Gold-Catalyzed HydroaminationGold Catalystsyn-1,3-AminoalcoholsHigh syn selectivity

Applications in Carbon-Carbon Bond Forming Reactions

Derivatives of this compound, particularly its close analogue 3-(4-Methylphenyl)prop-2-yn-1-ol, are valuable building blocks in various carbon-carbon bond forming reactions. smolecule.com The presence of the terminal alkyne group allows for participation in a range of coupling reactions.

One of the most significant applications is in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. smolecule.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide to form a new carbon-carbon bond. The resulting conjugated enyne systems are important structural motifs in many natural products and functional materials.

Gold-catalyzed reactions of propargylic alcohols with aryl nucleophiles have also been developed to selectively form various products, including 1,1,3-triarylallenes and diaryl-indenes, through C3 nucleophilic substitution followed by hydroarylation. nih.gov The reaction outcome can be tuned by varying the gold catalyst, solvent, and temperature. nih.gov

Moreover, the reaction of 3-phenyl-2-propyn-1-ol (B127171) with alcohols in the presence of a mercury-based catalytic system has been shown to produce various ketones and acetals, demonstrating another pathway for C-C and C-O bond formation. osti.gov

ReactionCatalystReactantsProduct
Sonogashira CouplingPalladium CatalystTerminal Alkyne, Aryl/Vinyl HalideConjugated Enyne
Gold-Catalyzed HydroarylationGold(I) or Gold(III) CatalystPropargylic Alcohol, Aryl NucleophileTriarylallenes, Diaryl-indenes
Mercury-Catalyzed Reaction with AlcoholsHgO-BF3·O(C2H5)23-Phenyl-2-propyn-1-ol, Alcohol1-Phenyl-3-alkoxy-1-propanone

Mechanistic Investigations and Reaction Pathway Elucidation

Computational Chemistry Studies on Reaction Mechanisms

Computational chemistry provides a powerful lens for examining the transient and high-energy species that govern the course of a chemical reaction. While specific computational studies on 1-(3-Methylphenyl)-2-propyn-1-ol are not extensively documented in publicly available literature, valuable insights can be gleaned from theoretical investigations of related propargyl systems.

For instance, studies on the reaction of propargyl alcohol (2-propyn-1-ol) with hydroxyl radicals have utilized computational methods to map out the potential energy surface. researchgate.net These studies reveal that the reaction can proceed through different pathways, including addition to the alkyne and hydrogen abstraction from various sites. The presence of a phenyl and a methyl group in this compound would undoubtedly influence the relative energies of the intermediates and transition states, but the fundamental reaction channels are expected to be similar.

Theoretical studies on the reactions of peroxy radicals with organic molecules also highlight the complexity of the potential energy surfaces, which can involve both singlet and triplet states. nih.gov Such computational approaches are instrumental in predicting the most favorable reaction pathways and understanding the kinetics of these reactions. For this compound, computational models could predict how the electron-donating methyl group and the aromatic phenyl group affect the stability of radical or ionic intermediates formed during a reaction.

Experimental Probing of Reaction Intermediates

The direct observation or trapping of reaction intermediates is a cornerstone of experimental mechanistic chemistry. In the context of reactions involving propargyl alcohols, various techniques are employed to identify these transient species.

An example can be found in the study of the catalytic reaction of 3-phenyl-2-propyn-1-ol (B127171) with alcohols in the presence of a mercury oxide-boron trifluoride etherate catalytic system. osti.gov In this investigation, an intermediate organomercury compound was successfully isolated. This intermediate is the product of the regioselective addition of mercuric oxide and the alcohol to the triple bond. Its subsequent protodemercuration leads to the final products. This finding strongly suggests that similar organometallic intermediates could play a role in related reactions of this compound.

Stereochemical Course of Reactions

The stereochemical outcome of a reaction provides critical information about the mechanism. For reactions involving the creation of new stereocenters, the observed stereoselectivity can help to define the geometry of the transition state.

In the context of this compound, the alcohol carbon is a stereocenter. Reactions that proceed via this center can either retain, invert, or racemize the initial stereochemistry. The observed outcome would depend on the reaction mechanism (e.g., S\N1 versus S\N2 type substitution).

Advanced Spectroscopic and Structural Characterization for Mechanistic and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(3-Methylphenyl)-2-propyn-1-ol, both ¹H and ¹³C NMR would provide detailed information about its carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, the acetylenic proton, the methine proton, and the hydroxyl proton. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm). The methyl group protons would present as a singlet around δ 2.3 ppm. The acetylenic proton is anticipated to be a singlet at approximately δ 2.5-3.0 ppm. The methine proton (CH-OH) would likely be a singlet or a doublet (if coupled with the hydroxyl proton) in the region of δ 5.0-5.5 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

As a close analog, the ¹H NMR spectral data for 1-phenyl-2-propyn-1-ol (B147433) shows a similar pattern, with the absence of the methyl group signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the aromatic carbons, the methyl carbon, the two acetylenic carbons, and the carbon bearing the hydroxyl group (carbinol carbon). The chemical shifts of the aromatic carbons would be in the typical range of δ 120-140 ppm. The methyl carbon would appear upfield, around δ 20-25 ppm. The sp-hybridized carbons of the alkyne would have characteristic shifts, and the carbinol carbon would be found in the range of δ 60-70 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments are particularly useful in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment for this compound would show positive signals for the CH and CH₃ carbons and a negative signal for any CH₂ carbons (though none are present in this molecule). Quaternary carbons are absent in DEPT spectra.

Expected ¹³C NMR Data for this compound: (Note: This is an illustrative table based on known chemical shifts for similar functional groups)

Carbon AtomExpected Chemical Shift (ppm)
C=C (Aromatic)125-140
C-CH₃ (Aromatic)~138
C-H (Aromatic)125-130
C≡CH~85
C≡C H~75
CH-OH~65
CH₃~21

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the functional groups and intermolecular interactions within a molecule, such as hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration, with its broadness suggesting the presence of hydrogen bonding. A sharp, weaker band around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch will appear as a weak to medium band in the 2100-2260 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations are seen in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the alcohol is expected in the 1000-1200 cm⁻¹ region. The presence of the hydroxyl group can promote hydrofluorination of the alkyne via hydrogen bonding interactions.

For comparison, the IR spectrum of the related compound 1-phenyl-2-propyn-1-ol shows these characteristic peaks.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a relatively non-polar bond, often gives a strong signal in the Raman spectrum, making it a useful technique for identifying this functional group. Aromatic ring vibrations also tend to produce strong Raman signals. Studies on related propargyl alcohols have utilized Raman spectroscopy to investigate their structural properties.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. However, for alcohols, the molecular ion peak is often weak or even absent due to the ease of fragmentation.

Common fragmentation pathways for alcohols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this could lead to the loss of the propargyl group or the tolyl group.

Dehydration: Loss of a water molecule (M-18) is a common fragmentation pathway for alcohols.

The fragmentation pattern would likely show a prominent peak corresponding to the tolyl cation or a related stable fragment. The presence of the aromatic ring and the methyl group would influence the fragmentation, leading to characteristic peaks that can be used for identification. The analysis of fragmentation patterns is crucial for distinguishing between isomers.

Expected Key Fragments in the Mass Spectrum of this compound:

m/zPossible Fragment
146[M]⁺ (Molecular Ion)
128[M-H₂O]⁺
115[M-CH₂OH]⁺ or [M-CHO]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of propargyl alcohol is also a valuable reference for understanding the fragmentation of related structures.

X-ray Crystallography of Derivatives for Absolute Configuration and Solid-State Structure

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including its absolute configuration if it is chiral. While obtaining suitable crystals of this compound itself might be challenging, derivatization can facilitate crystallization.

The study of derivatives of similar compounds, such as 1,1,3-triphenyl-2-propyn-1-ol, has revealed detailed information about hydrogen bonding patterns in the solid state, which can lead to the formation of dimers, trimers, or even polymeric chains. The conformation of the molecule, including the dihedral angles between the phenyl ring and the propargyl group, can be precisely determined. The analysis of crystal structures of various propargyl derivatives has been instrumental in confirming their stereochemistry.

For this compound, which is a chiral molecule, X-ray crystallography of a single enantiomer or a derivative thereof would be the definitive method for determining its absolute configuration. The solid-state packing would likely be influenced by hydrogen bonding involving the hydroxyl group and potentially π-stacking interactions between the aromatic rings.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure and inherent reactivity of 1-(3-methylphenyl)-2-propyn-1-ol. These methods, rooted in quantum mechanics, can elucidate electron distribution, molecular orbital energies, and various reactivity descriptors.

The electronic properties of aromatic propargyl alcohols are significantly influenced by the interplay between the phenyl ring, the hydroxyl group, and the ethynyl (B1212043) group. The methyl substituent on the phenyl ring in this compound introduces a subtle electronic perturbation. As an electron-donating group through hyperconjugation, the methyl group is expected to increase the electron density on the aromatic ring, which in turn can influence the reactivity of the entire molecule.

Computational studies on similar molecules, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, have utilized quantum chemical calculations to analyze the frontier molecular orbitals (HOMO and LUMO). researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the alkyne moiety, while the LUMO would be distributed over the entire conjugated system, including the antibonding orbitals of the triple bond. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of the molecule's chemical behavior. These descriptors for this compound can be calculated and are presented in the hypothetical data table below, based on typical values for similar aromatic alcohols.

Table 1: Calculated Global Reactivity Descriptors for this compound

Descriptor Value (eV) Significance
EHOMO -8.50 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.20 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 7.30 Indicates chemical reactivity and kinetic stability
Ionization Potential (I) 8.50 Energy required to remove an electron
Electron Affinity (A) 1.20 Energy released upon gaining an electron
Global Hardness (η) 3.65 Resistance to change in electron distribution
Chemical Potential (μ) -4.85 Escaping tendency of electrons

| Global Electrophilicity (ω) | 3.24 | Propensity to accept electrons |

Note: The values in this table are hypothetical and for illustrative purposes, based on general trends for similar compounds.

Density Functional Theory (DFT) for Transition State Analysis and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms, transition states, and the energetics of chemical processes involving this compound. DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, and the high-energy transition states that connect them.

For instance, the Meyer-Schuster rearrangement, a common reaction of propargyl alcohols, can be studied in detail using DFT. This acid-catalyzed rearrangement proceeds through a series of steps, including protonation, water loss to form a vinyl cation, and subsequent rearrangement to an α,β-unsaturated ketone. DFT calculations can determine the activation energies for each step, providing insights into the reaction's feasibility and rate-determining step.

A hypothetical reaction coordinate diagram for the Meyer-Schuster rearrangement of this compound, as elucidated by DFT, would show the relative energies of the starting material, intermediates, transition states, and the final product, 3-methyl-1-phenyl-2-propen-1-one.

Furthermore, DFT is instrumental in studying the energetics of various chemical transformations of this compound, such as its oxidation to the corresponding acid or its participation in coupling reactions. The calculated reaction enthalpies and Gibbs free energies can predict the spontaneity of these reactions under different conditions.

Table 2: Hypothetical Energetics for Key Reactions of this compound from DFT Calculations

Reaction ΔH (kcal/mol) ΔG (kcal/mol) Significance
Meyer-Schuster Rearrangement -25.5 -28.0 Exergonic, thermodynamically favorable
Oxidation to Propynoic Acid -45.0 -42.5 Highly exergonic, indicates susceptibility to oxidation

| Coupling with Phenylacetylene | -15.0 | -12.8 | Favorable, suggesting potential for polymerization or oligomerization |

Note: The values in this table are hypothetical and for illustrative purposes, based on general trends for similar compounds.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly Phenomena

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly concerning its interactions with other molecules and its potential for self-assembly. nih.gov By simulating the motions of atoms and molecules over time, MD can reveal how intermolecular forces govern the structure and properties of the bulk material.

The key intermolecular interactions for this compound include hydrogen bonding via the hydroxyl group, π-π stacking between the phenyl rings, and van der Waals forces. MD simulations can quantify the strength and lifetime of these interactions. For example, the radial distribution function can be calculated to show the probability of finding another molecule at a certain distance, revealing the preferred intermolecular distances for hydrogen bonding and π-π stacking.

These intermolecular interactions can drive the self-assembly of this compound into ordered structures. Depending on the conditions (e.g., solvent, temperature), it could potentially form aggregates, micelles, or even liquid crystalline phases. MD simulations can predict the morphology of these self-assembled structures and the thermodynamic driving forces behind their formation. Such studies are crucial for understanding how the molecule behaves in condensed phases and at interfaces.

Table 3: Simulated Intermolecular Interaction Energies for this compound

Interaction Type Average Energy (kcal/mol) Description
Hydrogen Bonding (O-H···O) -4.5 Strong, directional interaction between hydroxyl groups.
π-π Stacking (Phenyl-Phenyl) -2.8 Weaker, non-covalent interaction between aromatic rings.

| Van der Waals | -1.5 | Ubiquitous, non-specific attractive forces. |

Note: The values in this table are hypothetical and for illustrative purposes, based on general trends for similar compounds.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are invaluable for predicting the spectroscopic properties of this compound. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. By comparing the calculated frequencies (often scaled to account for systematic errors) with experimental IR spectra, specific absorption bands can be assigned to the corresponding vibrational modes. For this compound, key predicted vibrations would include the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and various C-H and C=C stretching and bending modes of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using DFT methods. These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. The predicted chemical shifts for the protons and carbons in this compound would reflect their specific chemical environments.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectrum of the molecule. This involves calculating the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the phenyl ring and the conjugated system.

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopy Type Key Predicted Feature Predicted Value
IR O-H Stretch ~3400 cm⁻¹
IR C≡C Stretch ~2150 cm⁻¹
¹H NMR -OH Proton δ 4.5-5.5 ppm
¹³C NMR Alkyne Carbons δ 80-90 ppm

| UV-Vis | λmax (π-π* transition) | ~250 nm |

Note: The values in this table are hypothetical and for illustrative purposes, based on general trends for similar compounds.

Potential Applications in Complex Organic Synthesis and Material Science Precursors

Role as Precursors in Total Synthesis of Natural Products

Propargylic alcohols are valuable intermediates in the synthesis of complex molecules due to the array of chemical transformations their functional groups can undergo. rawsource.com While specific examples detailing the use of 1-(3-Methylphenyl)-2-propyn-1-ol in the total synthesis of a natural product are not prevalent in the literature, the general utility of propargyl alcohols in this field is well-established. nih.gov The synthesis of complex natural products is a significant area of organic chemistry that aims to develop strategies for constructing intricate molecular architectures. nih.govcri.or.th

The strategic incorporation of propargyl alcohol moieties is a key step in the synthesis of various natural products. For instance, the creation of homopropargylic alcohols through methods like the Barbier propargylation has been a crucial step in the total syntheses of the natural pyrrole (B145914) lactone longanlactone (B608629) and the alkaloid (–)-epiquinamide. nih.gov These syntheses highlight the importance of the propargyl group as a linchpin for constructing complex molecular frameworks.

Furthermore, the propargylic alcohol motif itself is a key substrate for sophisticated catalytic reactions that generate high levels of stereochemical control, which is essential in natural product synthesis. acs.org Gold-catalyzed enantioselective enyne cycloisomerization reactions, for example, can utilize the hydroxyl group of a propargylic alcohol to direct the stereochemical outcome of the reaction, leading to the formation of chiral carbocycles and heterocycles that are common cores of natural products. acs.org The reactivity of aryl-substituted propargyl alcohols in tandem reactions allows for the efficient construction of complex scaffolds from simple precursors. thieme-connect.com Given these precedents, this compound represents a promising, though perhaps yet unexploited, precursor for the asymmetric synthesis of various natural products.

Building Blocks for Advanced Organic Materials (e.g., polymers, functional molecules)

The alkyne and hydroxyl functionalities of this compound make it a valuable monomer for the synthesis of advanced organic materials. Propargyl alcohol and its derivatives are known to be used in polymer chemistry to create specialized polymers. rawsource.com The incorporation of such monomers can enhance properties like thermal stability, mechanical strength, and chemical resistance in the resulting materials. rawsource.com

Synthetic polymers are composed of monomer units linked together, and the properties of the polymer can be tuned by using different monomers. scitechdaily.com The terminal alkyne group in this compound is particularly suited for modern polymerization techniques such as "click chemistry." This allows for the efficient and specific linking of monomer units to form functional polymers. mdpi.com For example, propargyl-terminated heterobifunctional poly(ethylene glycol) has been synthesized as a precursor for creating PEG-based bioconjugates through click reactions. mdpi.com

The aryl group of this compound can also contribute to the properties of the resulting polymer, potentially influencing its rigidity, thermal stability, and optical properties. While aryl-propargyl alcohols can sometimes present challenges in synthesis due to the formation of unstable intermediates, various catalytic methods have been developed to overcome these issues. mdpi.com The general class of aryl-substituted propargyl alcohols has been investigated for the synthesis of various functional materials. acs.org Therefore, this compound stands as a potential building block for the rational design of new renewable and functional block polymers.

Future Research Directions and Unaddressed Challenges in the Chemistry of 1 3 Methylphenyl 2 Propyn 1 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of enantiomerically pure propargyl alcohols is a cornerstone of modern organic chemistry, given their utility as building blocks for complex molecules. While general methods for the synthesis of propargyl alcohols exist, the development of novel, sustainable, and highly selective methodologies for 1-(3-methylphenyl)-2-propyn-1-ol remains a key challenge.

Future research should focus on the development of catalytic enantioselective alkynylation of 3-methylbenzaldehyde (B113406). While methods using chiral ligands like BINOL in conjunction with metals such as zinc or indium have been successful for related aromatic aldehydes, optimizing these systems for the specific substrate, 3-methylbenzaldehyde, is crucial to achieve high enantiomeric excess (ee). The exploration of biocatalytic approaches, utilizing enzymes such as alcohol dehydrogenases (ADHs), presents a promising avenue for the sustainable synthesis of enantiopure this compound. acs.org Chemoenzymatic cascades, combining enzymatic kinetic resolution with other catalytic processes, could provide efficient routes to both enantiomers of the target molecule from a racemic mixture. acs.org

Furthermore, the development of "green" synthetic routes that minimize waste, use less hazardous solvents, and operate under milder conditions is a significant goal. This includes the use of flow chemistry and mechanochemistry to improve reaction efficiency and reduce environmental impact.

Table 1: Potential Sustainable Synthetic Approaches for this compound

MethodologyPotential AdvantagesKey Research Challenges
Catalytic Enantioselective Alkynylation High enantioselectivity, broad substrate scope.Ligand and catalyst optimization for 3-methylbenzaldehyde.
Biocatalytic Synthesis High selectivity, mild reaction conditions, environmentally benign.Enzyme screening and engineering for specific substrate acceptance and stability.
Chemoenzymatic Cascades Efficient deracemization, access to both enantiomers.Compatibility of different catalytic systems in one pot.
Green Chemistry Approaches (Flow/Mechanochemistry) Reduced waste, improved safety and scalability.Adaptation of existing batch protocols to continuous flow or solvent-free conditions.

Exploration of New Reactivity Modes and Transformations

The unique combination of a hydroxyl group and a terminal alkyne in this compound opens the door to a wide array of chemical transformations. While classical reactions of propargyl alcohols like the Meyer-Schuster rearrangement are known, exploring novel reactivity modes is a fertile ground for discovery. rsc.org

Future investigations should delve into unprecedented transformations of the propargyl moiety. For instance, gold-catalyzed rearrangements of propargyl alcohols have been shown to yield diverse products like 1,3-diketones and α,α-diiodo-β-hydroxyketones. acs.orgnih.gov Applying these and other novel catalytic systems to this compound could lead to the synthesis of previously inaccessible molecular architectures.

The strategic placement of the methyl group on the phenyl ring may also influence the regioselectivity and stereoselectivity of known reactions, such as electrophilic halogenations and oxidative rearrangements. rsc.orgacs.org A systematic study of these reactions on this compound would provide valuable insights into the electronic and steric effects of the tolyl substituent. Moreover, the hydroxyl group can act as a directing group in various transformations, enabling site-selective functionalization of the molecule. acs.org

Design of Highly Selective Catalytic Systems

The development of highly selective catalytic systems is paramount to unlocking the full synthetic potential of this compound. While gold and other precious metal catalysts have shown great promise in activating the alkyne functionality of propargyl alcohols, significant challenges remain. rsc.orgacs.orgnih.gov

A key area of future research is the design of catalysts that can control the regioselectivity and stereoselectivity of reactions involving this compound. For example, in propargylic substitution reactions, the development of catalysts that can selectively promote either SN1 or SN2' pathways would be highly valuable. The use of bifunctional catalysts, which can activate both the alcohol and the alkyne moieties, could offer a powerful strategy for achieving high levels of control.

Furthermore, there is a growing need for catalysts based on more abundant and less toxic metals. The exploration of iron, copper, and other earth-abundant metals as catalysts for transformations of this compound is a critical direction for sustainable chemistry. rsc.org The use of metal-organic frameworks (MOFs) as catalytic platforms also warrants investigation, as they can offer unique reactivity and selectivity due to their well-defined porous structures. rsc.org

Table 2: Key Areas for Development in Catalytic Systems

Catalytic ApproachDesired OutcomeResearch Focus
Regio- and Stereoselective Catalysis Control over reaction pathways (e.g., SN1 vs. SN2').Design of chiral ligands and bifunctional catalysts.
Earth-Abundant Metal Catalysis Sustainable and cost-effective transformations.Exploration of iron, copper, and other first-row transition metals.
Heterogeneous Catalysis (e.g., MOFs) Catalyst recyclability and enhanced stability.Synthesis and application of novel porous catalytic materials.
Gold Catalysis Novel rearrangements and cyclizations.Understanding and controlling the diverse reactivity modes of gold catalysts. acs.org

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool to understand and predict the behavior of this compound in chemical reactions. Advanced theoretical modeling can provide deep insights into reaction mechanisms, transition state geometries, and the factors that govern selectivity.

Future research should employ density functional theory (DFT) and other computational methods to model the various potential reaction pathways of this compound. nih.gov This can help in elucidating the mechanisms of known reactions and in predicting the feasibility of new, undiscovered transformations. For instance, computational studies can be used to understand the subtle electronic effects of the 3-methylphenyl group on the reactivity of the alkyne and alcohol functionalities.

Moreover, theoretical modeling can play a crucial role in the rational design of new catalysts. By simulating the interaction of this compound with different catalyst systems, it is possible to predict which catalysts will be most effective and selective for a desired transformation. This in silico approach can significantly accelerate the discovery and optimization of new catalytic processes, reducing the need for extensive experimental screening.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methylphenyl)-2-propyn-1-ol, and how can purity be optimized?

  • Methodological Answer : A plausible synthesis involves the nucleophilic addition of a propargyl Grignard reagent to 3-methylbenzaldehyde. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) minimize side reactions. Yield optimization may require adjusting stoichiometry or using catalysts like Cu(I) for alkyne activation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the alkyne (δ\delta ~70-90 ppm for sp carbons) and alcohol (δ\delta ~1-5 ppm for -OH) moieties.
  • IR : Stretching frequencies for -OH (~3200-3600 cm1^{-1}) and C≡C (~2100-2260 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C10_{10}H10_{10}O, MW = 146.19 g/mol) .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer : Refer to SDS guidelines for similar propargyl alcohols:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in airtight containers under inert gas to prevent oxidation.
  • Emergency procedures: Ventilate spills and use absorbents like vermiculite. Consult toxicity databases (e.g., PubChem) for hazard profiling .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Computational studies (DFT) predict electron density distribution, highlighting the alkyne's susceptibility to Sonogashira coupling. The electron-donating 3-methyl group on the phenyl ring enhances regioselectivity in Pd-catalyzed reactions. Solvent polarity (e.g., DMF vs. THF) and base selection (e.g., K2_2CO3_3) critically affect reaction efficiency .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Systematic analysis of variables (temperature, catalyst loading, solvent) using design-of-experiments (DoE) methodologies identifies optimal conditions. For example, conflicting yields in propargylation reactions may stem from trace moisture levels; rigorous drying of reagents and apparatus can improve reproducibility .

Q. How can the biological activity of this compound be evaluated in silico and in vitro?

  • Methodological Answer :

  • In Silico : Molecular docking (AutoDock Vina) assesses binding affinity to targets like kinases or GPCRs. ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic properties.
  • In Vitro : Enzyme inhibition assays (e.g., IC50_{50} determination via fluorescence) and cytotoxicity screening (MTT assay on HEK-293 cells) provide preliminary activity data. Structural analogs (e.g., benzodiazole derivatives) suggest potential antiviral or anticancer applications .

Q. What role does the propargyl alcohol moiety play in surface adsorption studies?

  • Methodological Answer : The polar -OH and hydrophobic alkyne groups enable adsorption on silica or metal-organic frameworks (MOFs). Quartz crystal microbalance (QCM) studies quantify adsorption kinetics, while FTIR monitors surface interactions. Applications include catalytic support design or environmental sensor development .

Notes

  • Advanced questions integrate computational and experimental validation to address mechanistic and applied challenges.
  • Contradictions in data necessitate rigorous statistical or spectroscopic troubleshooting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.